6-Methylpyrazine-2-carbohydrazide
Overview
Description
6-Methylpyrazine-2-carbohydrazide is a chemical compound belonging to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylpyrazine-2-carbohydrazide can be synthesized by refluxing its methyl ester with hydrazine hydrate in methanol . The process involves the following steps:
- Conversion of 5-methylpyrazine-2-carboxylic acid to its methyl ester.
- Refluxing the methyl ester with hydrazine hydrate in methanol to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves the use of commercially available starting materials and standard laboratory techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different reagents can produce a variety of pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products:
Scientific Research Applications
6-Methylpyrazine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications.
Industry: The compound is used in the production of luminescent materials and liquid crystalline compounds.
Mechanism of Action
The mechanism of action of 6-Methylpyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and modulate signaling pathways. For example, it can inhibit urease, an enzyme involved in the hydrolysis of urea, and exhibit antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
5-Methylpyrazine-2-carbohydrazide: Similar in structure but with different biological activities.
Pyrazine-2-carbohydrazide: Lacks the methyl group, leading to variations in chemical reactivity and applications.
Uniqueness: 6-Methylpyrazine-2-carbohydrazide stands out due to its unique combination of chemical reactivity and biological activities. The presence of the methyl group enhances its stability and makes it a valuable compound for various applications .
Properties
IUPAC Name |
6-methylpyrazine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-2-8-3-5(9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKELGYGLVSEMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544084 | |
Record name | 6-Methylpyrazine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105426-65-1 | |
Record name | 6-Methylpyrazine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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